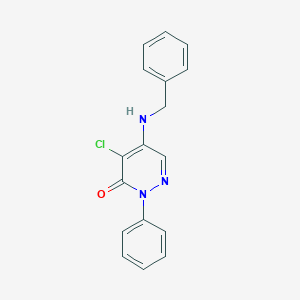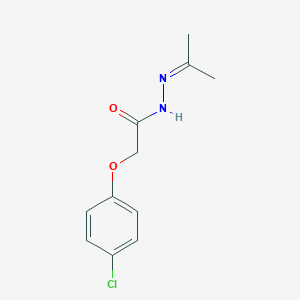
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide (CMA) is a chemical compound that has been widely used in scientific research. CMA is a hydrazide derivative of 4-chlorophenoxyacetic acid, which is a synthetic auxin that is commonly used as a herbicide. CMA has been shown to have a variety of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine and agriculture.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. In cancer cells, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier for researchers to design experiments and interpret results. Another advantage is that 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for investigating different biological processes.
One limitation of using 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide in lab experiments is that it can be difficult to obtain in large quantities. This may limit the scope of experiments that can be performed. Another limitation is that 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has not been extensively studied in humans, which means that its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide. One area of interest is the development of new drugs based on the structure of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide. Another area of interest is the investigation of the mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide, which may lead to the discovery of new targets for drug development. Finally, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide in humans, which may pave the way for its use in the treatment of various diseases.
合成方法
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide can be synthesized through a multi-step process that involves the reaction of 4-chlorophenoxyacetic acid with isopropylidene hydrazine. The resulting product is then treated with acetic anhydride to yield 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide. This synthesis method has been well-documented in the scientific literature, and it has been used to produce 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide for research purposes.
科学研究应用
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been used in a variety of scientific research studies, including those related to cancer, inflammation, and oxidative stress. In cancer research, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a common feature of many diseases, and 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to have anti-inflammatory effects in several animal models. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
属性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6H,7H2,1-2H3,(H,14,15) |
InChI 键 |
WJDSRCDSZJRTLS-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C |
规范 SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
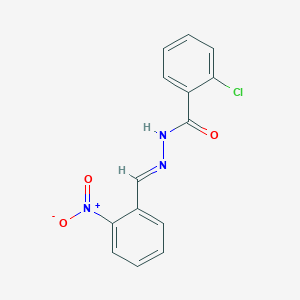

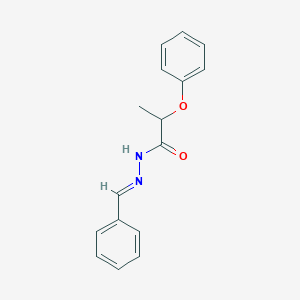
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)

![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)
![3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
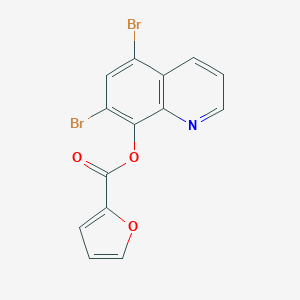
![N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide](/img/structure/B229250.png)
![2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)
